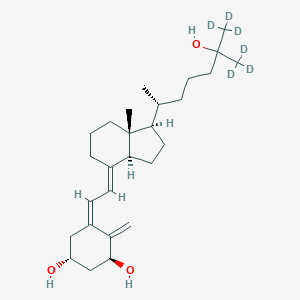

Calcitriol D6

概要

説明

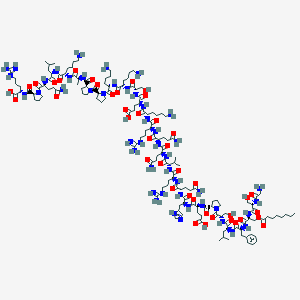

Calcitriol D6 is a deuterated form of calcitriol, the active metabolite of vitamin D3. It is often used as an internal standard in mass spectrometry for the quantification of calcitriol due to its similar chemical properties but distinct mass. Calcitriol itself is crucial for calcium homeostasis and bone health, acting as a hormone that regulates the absorption of calcium and phosphate in the intestines, reabsorption in the kidneys, and mobilization from bones .

科学的研究の応用

Calcitriol D6 is widely used in scientific research due to its stability and similarity to natural calcitriol. Some key applications include:

Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of calcitriol levels in various samples.

Biology: Helps in studying the metabolism and function of vitamin D3 in biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of calcitriol.

Industry: Employed in the development and quality control of vitamin D supplements and pharmaceuticals

作用機序

Calcitriol D6 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with vitamin D-responsive elements in the promoter regions of target genes. This interaction modulates the transcription of genes responsible for calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones .

Similar Compounds:

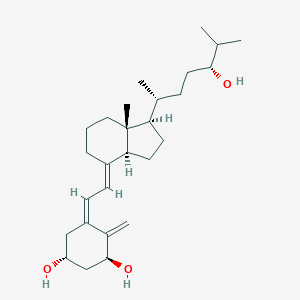

Cholecalciferol (Vitamin D3): The precursor to calcitriol, synthesized in the skin upon exposure to UVB radiation.

Calcifediol (25-hydroxyvitamin D3): The intermediate metabolite formed in the liver, which is further hydroxylated to produce calcitriol.

Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, similar in function to cholecalciferol but with a different side chain structure

Uniqueness: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its stability and distinct mass allow for precise quantification of calcitriol in various samples, making it invaluable in research and industrial applications.

Safety and Hazards

生化学分析

Biochemical Properties

Calcitriol D6 interacts with various enzymes, proteins, and other biomolecules. It binds to and activates the vitamin D receptor (VDR) in the nucleus of the cell, which then increases the expression of many genes . This interaction influences a wide range of biochemical reactions. For instance, it regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the vitamin D receptor (VDR) in the nucleus of the cell, which then increases the expression of many genes . This binding interaction with biomolecules leads to changes in gene expression and influences enzyme activation or inhibition . For instance, it can directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the application of this compound induces a rapid increase in total current, which reaches a maximum effect at 9–10 minutes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key regulator of calcium-phosphate homeostasis . It also influences the expression of genes encoding potassium channels

Transport and Distribution

This compound is transported and distributed within cells and tissues. The increased solubility and amphiphilicity of glycosylated metabolites may assist their transport across cell membranes

Subcellular Localization

It is known that this compound can modulate mitochondrial function through regulation of the potassium channels present in the inner mitochondrial membrane

準備方法

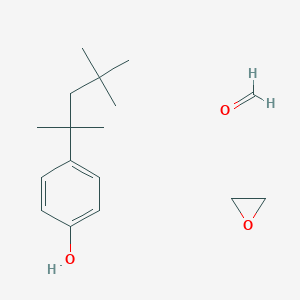

Synthetic Routes and Reaction Conditions: Calcitriol D6 is synthesized through a multi-step process starting from 7-dehydrocholesterol. The synthesis involves photochemical conversion to vitamin D3, followed by hydroxylation in the liver to form 25-hydroxyvitamin D3. This intermediate undergoes further hydroxylation in the kidneys to produce calcitriol. For the deuterated form, specific deuterium atoms are introduced during the synthesis to replace hydrogen atoms, resulting in this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above, with additional purification processes to ensure the high purity required for analytical standards. Techniques such as liquid chromatography and mass spectrometry are employed to verify the purity and concentration of the final product .

化学反応の分析

Types of Reactions: Calcitriol D6 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution reactions. These reactions are essential for its synthesis and functional modifications.

Common Reagents and Conditions:

Hydroxylation: Typically involves enzymes like 25-hydroxylase and 1α-hydroxylase in biological systems or chemical catalysts in synthetic processes.

Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Involves reagents like halogens or nucleophiles under specific conditions to replace hydrogen atoms with deuterium

Major Products: The primary product of these reactions is this compound, with potential by-products depending on the specific reaction conditions and reagents used.

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-HLEVXKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515335 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78782-99-7 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

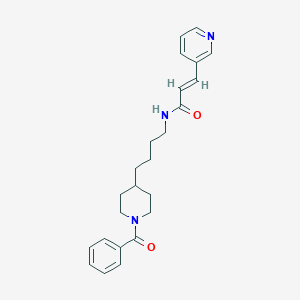

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Calcitriol D6 used as an internal standard for analyzing Calcitriol in plasma samples?

A1: this compound is a deuterated form of Calcitriol, meaning it has a very similar chemical structure with the addition of deuterium atoms. This makes it ideal as an internal standard for several reasons:

- Similar Chemical Behavior: this compound behaves almost identically to Calcitriol during sample preparation (extraction) and analysis (chromatographic separation and ionization). [] This helps to account for any losses or variations during these processes.

- Improved Accuracy and Precision: By comparing the signal from Calcitriol to the signal from the known amount of this compound added to the sample, variations in ionization efficiency and other analytical factors can be minimized. This leads to more accurate and precise measurements of Calcitriol concentrations. []

Q2: Can you explain the analytical method mentioned in the research paper and the role of this compound in it?

A2: The research paper describes an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method for quantifying Calcitriol in human plasma. [] Here's how this compound is utilized:

- Sample Preparation: A known amount of this compound is added to the plasma sample before extraction. []

- Extraction: Solid phase extraction using Phenomenex Strata-X cartridges is employed to isolate Calcitriol and this compound from the plasma matrix. []

- Chromatographic Separation: The extracted sample is injected into the UPLC system. Both Calcitriol and this compound are separated based on their chemical properties using a Waters Acquity UPLC BEH C18 column. []

- Detection and Quantification: The mass spectrometer selectively detects Calcitriol and this compound based on their specific precursor and product ion transitions. [] By comparing the peak area ratios of Calcitriol to this compound, the concentration of Calcitriol in the original plasma sample is accurately determined. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)